molecular formula C13H9Cl2NO4S B2909911 2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid CAS No. 96460-18-3

2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid

Cat. No. B2909911
CAS RN: 96460-18-3
M. Wt: 346.18
InChI Key: YKJHDHHIYSFGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid, commonly known as DCB-SA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DCB-SA varies depending on its application. In medicine, DCB-SA has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression. In agriculture, DCB-SA has been found to enhance plant growth by regulating the expression of genes involved in plant growth and stress response. In environmental science, DCB-SA has been shown to adsorb onto metal surfaces and form a protective layer, thus inhibiting corrosion.
Biochemical and Physiological Effects:
DCB-SA has been found to have various biochemical and physiological effects depending on its application. In medicine, DCB-SA has been shown to reduce inflammation, induce apoptosis (cell death) in cancer cells, and inhibit viral replication. In agriculture, DCB-SA has been found to enhance plant growth and yield by improving nutrient uptake, photosynthesis, and stress tolerance. In environmental science, DCB-SA has been shown to inhibit corrosion and reduce metal ion release into water.

Advantages and Limitations for Lab Experiments

DCB-SA has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, DCB-SA also has some limitations, such as its low solubility in water and potential toxicity to living organisms.

Future Directions

There are several future directions for DCB-SA research. In medicine, DCB-SA could be further explored as a potential anti-inflammatory, anti-cancer, and anti-viral agent. In agriculture, DCB-SA could be studied for its potential to enhance plant growth and yield under different environmental conditions. In environmental science, DCB-SA could be investigated for its potential use in water treatment and as a corrosion inhibitor for different metal surfaces.
Conclusion:
In conclusion, DCB-SA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DCB-SA could lead to the development of new drugs, improved crop yields, and more efficient water treatment and corrosion inhibition methods.

Synthesis Methods

DCB-SA is synthesized by reacting 3,4-dichlorobenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction yields DCB-SA as a white solid with a high purity level.

Scientific Research Applications

DCB-SA has been extensively researched for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DCB-SA has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, DCB-SA has been explored for its ability to enhance plant growth and yield. In environmental science, DCB-SA has been investigated for its potential use in water treatment and as a corrosion inhibitor.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-10-6-5-8(7-11(10)15)21(19,20)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJHDHHIYSFGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid

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